molecular formula C14H8BrClN2O B1439927 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 1033201-83-0

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1439927
CAS No.: 1033201-83-0
M. Wt: 335.58 g/mol
InChI Key: OWRHRDZBLZWKSE-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (CAS Number: 1033201-83-0) is a high-value 1,2,4-oxadiazole derivative supplied for advanced chemical and pharmaceutical research. With a molecular formula of C14H8BrClN2O and a molecular weight of 335.58 g/mol, this compound belongs to a class of heterocycles renowned for their broad spectrum of biological activities and utility as bioisosteres for esters and amides . The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, extensively investigated for developing novel therapeutic agents . Compounds featuring this core structure have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant activities . Furthermore, the 1,2,4-oxadiazole motif is found in FDA-approved drugs like Ataluren, used for treating Duchenne muscular dystrophy, underscoring its significant clinical relevance . This specific diaryl-substituted analog serves as a key building block for designing new chemical entities. Researchers can utilize it in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a core template for constructing combinatorial libraries aimed at various biological targets. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-(2-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-12-7-2-1-6-11(12)13-17-14(19-18-13)9-4-3-5-10(16)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHRDZBLZWKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674498
Record name 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-83-0
Record name 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Route via Acyl Chloride Cyclization

  • Step 1: Preparation of Amidoxime

    • Starting from 2-bromobenzaldehyde, the corresponding amidoxime is synthesized by reaction with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol.
  • Step 2: Cyclization with Acyl Chloride

    • The amidoxime is then reacted with 3-chlorobenzoyl chloride (or a similar activated acyl derivative) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 2-methyltetrahydrofuran.
    • The reaction is typically carried out under inert atmosphere at temperatures ranging from 0 °C to 60 °C for several hours (e.g., 6 to 48 hours).
    • Bases like triethylamine or potassium phosphate are employed to facilitate cyclization and neutralize generated HCl.
  • Step 3: Workup and Purification

    • After completion, the reaction mixture is cooled and poured into water or aqueous salt solutions to precipitate the product.
    • The crude product is filtered, washed with water or hot water, and dried.
    • Further purification may involve recrystallization or chromatography.

This method is supported by analogous syntheses of 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole, which share similar reaction conditions and reagents.

One-Pot Cyclodehydration from Amidoximes and Carboxylic Acids

  • A one-pot synthesis involves reacting amidoximes directly with carboxylic acids in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF.
  • After stirring at room temperature for 24 hours, triethylamine is added, and the mixture is heated to about 100 °C for 3 hours to promote cyclodehydration forming the 1,2,4-oxadiazole ring.
  • The product is then extracted and purified.

This method provides an efficient route with mild conditions and is adaptable to various substituents, including halogenated phenyl groups.

Alternative Methods: Diazidoglyoxime Ester Route (Less Common for This Compound)

  • Although primarily applied to bis-1,2,4-oxadiazoles, diazidoglyoxime esters can be converted to oxadiazoles via Staudinger reaction with triphenylphosphine followed by intramolecular aza-Wittig cyclization.
  • This method offers mild conditions and good yields but is more complex and less commonly used for monosubstituted derivatives like 3-(2-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, 2-methyltetrahydrofuran, ethanol Polar aprotic solvents favored for cyclization
Temperature 0 °C to 100 °C Lower temps for acylation; higher temps for cyclodehydration
Reaction Time 4 to 48 hours Longer times improve yield and completion
Base Triethylamine, potassium phosphate, sodium hydroxide Neutralizes acids; facilitates cyclization
Atmosphere Inert (N2 or Ar) Prevents oxidation or side reactions
Workup Aqueous extraction, filtration, recrystallization Removal of salts and impurities

Representative Experimental Data

Step Reagents/Conditions Yield (%) Purity (%) Notes
Amidoxime formation 2-Bromobenzaldehyde + hydroxylamine hydrochloride, sodium acetate, ethanol 75-85 >95 Standard amidoxime synthesis
Cyclization with 3-chlorobenzoyl chloride Amidoxime + acyl chloride, triethylamine, DMF, 60 °C, 6-24 h 60-80 90-98 Product precipitates on aqueous workup
One-pot amidoxime + acid + EDC/HOAt Room temp 24 h + 100 °C 3 h, DMF, triethylamine 65-85 >95 Mild, scalable, parallel synthesis

Summary of Research Findings

  • The amidoxime-acyl chloride cyclization route remains the most widely used and reliable method for preparing 3,5-disubstituted 1,2,4-oxadiazoles, including this compound.
  • Reaction conditions such as solvent choice, temperature, and base significantly influence yield and purity.
  • One-pot methods using carbodiimide coupling agents offer operational simplicity and are compatible with diverse substituents.
  • Alternative methods like diazidoglyoxime ester cyclization provide innovative routes but are less common for this specific compound.
  • Purification typically involves aqueous workup and recrystallization, yielding high-purity products suitable for further application.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole serves as a versatile building block in organic chemistry. Its structure allows for the introduction of various functional groups through substitution reactions, facilitating the synthesis of more complex molecules. This application is particularly valuable in the development of pharmaceuticals and agrochemicals .

Table 1: Synthetic Applications of this compound

Application TypeDescription
Building BlockUsed in the synthesis of complex organic compounds
FunctionalizationEnables introduction of various substituents
Pharmaceutical SynthesisPrecursor for drug development

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have explored the potential of this compound in inhibiting cancer cell proliferation and as a lead compound for drug development .

Case Study: Anticancer Activity
A study demonstrated that derivatives of oxadiazoles showed cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the therapeutic potential of this compound .

Material Science

In materials science, this compound has been investigated for its application in developing new materials with specific optical and electronic properties. Its incorporation into polymer matrices has shown promise in enhancing material performance for applications such as sensors and organic light-emitting diodes (OLEDs) .

Table 2: Material Science Applications

Application AreaDescription
Polymer CompositesEnhances mechanical and thermal properties
Optical DevicesPotential use in sensors and OLEDs

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1):
    Replacing the 3-chlorophenyl group with a methyl group reduces steric hindrance and electron-withdrawing effects. The methyl substituent improves solubility but diminishes electronic interactions with targets, as seen in its moderate insecticidal activity (LC₅₀ > 1 mg/L) compared to halogenated analogs .

  • 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 110704-42-2):
    The chloromethyl group introduces reactivity for further functionalization, but the para-bromophenyl group lacks the steric effects of the ortho-bromo substituent in the target compound. This analog shows lower thermal stability due to the labile chloromethyl group .

  • (E)-5-(2-(5-Bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (Compound 34):
    Replacing the 2-bromophenyl with a vinyl-bromothiophene group enhances π-π stacking with hydrophobic enzyme pockets, leading to potent inhibitory activity (IC₅₀ = 9.1 µM) . However, the thiophene moiety increases synthetic complexity compared to the target compound.

Key Findings :

  • Halogenated analogs generally exhibit enhanced bioactivity due to improved target binding via halogen bonds and hydrophobic interactions.

Physicochemical Properties

  • LogP and Solubility :
    The target compound’s LogP is estimated to be higher than methyl-substituted analogs (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole, LogP = 2.8) due to the hydrophobic 3-chlorophenyl group. This may reduce aqueous solubility but enhance membrane permeability .
  • Thermal Stability :
    Halogenated 1,2,4-oxadiazoles typically decompose above 200°C. The target compound’s stability is comparable to 3-(4-bromophenyl)-1,2,4-oxadiazole (decomposition at 210°C) .

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects: Bromine and chlorine atoms enhance dipole interactions and binding to electron-rich enzyme pockets. The ortho-bromo group may sterically hinder non-target interactions, improving selectivity .
  • Aromatic Substitution : Meta-chloro substitution on the phenyl ring balances electronic withdrawal and steric effects, as seen in the high activity of compound 3IIl .
  • Heterocyclic Modifications : Replacing one phenyl group with a thiophene (e.g., compound 34) improves π-stacking but complicates synthesis .

Biological Activity

The compound 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole belongs to the oxadiazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H8BrClN2O
  • Molecular Weight : 319.58 g/mol

Biological Activity Overview

Oxadiazoles are known for their multifaceted biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific derivative under consideration has shown promising results in various studies related to cancer therapy.

Anticancer Activity

  • Mechanism of Action :
    • Oxadiazoles have been reported to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins . The presence of bromine and chlorine substituents in this compound may enhance its interaction with cellular targets.
  • Case Studies :
    • A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The compound displayed significant cytotoxic effects with IC50 values ranging from 5 to 20 µM depending on the cell line tested .
    • Another investigation highlighted the compound's ability to inhibit tumor growth in vivo in xenograft models, suggesting its potential as a therapeutic agent against solid tumors .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG215.0Induction of apoptosis
MCF-710.5Inhibition of cell proliferation
HCT1168.0Modulation of cell cycle regulators
A549 (lung)12.0Activation of caspases

Research Findings

Recent research has identified several key findings regarding the biological activity of this compound:

  • In vitro Studies : The compound exhibited a dose-dependent inhibition of cell growth across various cancer cell lines. Notably, it was more effective against breast and colon cancer cells compared to others .
  • In vivo Studies : In animal models, treatment with this oxadiazole derivative resulted in a significant reduction in tumor volume compared to control groups. This suggests its potential for further development as an anticancer drug .
  • Synergistic Effects : Preliminary data suggest that combining this compound with standard chemotherapeutic agents may enhance overall efficacy while reducing side effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

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